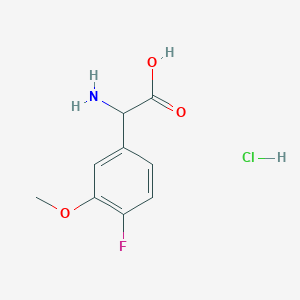

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO3 and its molecular weight is 235.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound exhibits notable interactions with various enzymes and receptors. It has been shown to engage with amino acid transporters, facilitating its cellular uptake. Additionally, it serves as a substrate for specific aminotransferases, leading to the formation of biologically active metabolites.

Table 1: Key Biochemical Interactions

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Enzyme Interaction | Aminotransferases | Substrate for metabolism |

| Receptor Binding | Unknown receptors | Potential modulation of signaling pathways |

| Transport Interaction | Amino acid transporters | Enhanced cellular uptake |

Cellular Effects

At the cellular level, 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid influences various processes including gene expression and metabolic activity. It has been demonstrated to modulate the expression of genes related to amino acid metabolism, thereby impacting overall cellular function.

Case Study: Gene Expression Modulation

In a study examining the impact of this compound on cell lines, it was found that treatment led to altered expression levels of genes involved in amino acid transport and metabolism. This suggests a role in regulating metabolic pathways that could be beneficial in conditions characterized by metabolic dysregulation.

The molecular mechanisms through which 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid exerts its effects include binding to specific receptors and enzymes, leading to either activation or inhibition. The presence of functional groups such as the fluoro and methoxy groups enhances its lipophilicity and binding affinity, which are crucial for its biological activity .

Mechanistic Insights

- Receptor Binding : The compound may bind to receptors involved in neurotransmission, potentially influencing synaptic activity.

- Enzyme Inhibition : It has been shown to inhibit certain aminotransferases, affecting intracellular amino acid levels and their derivatives.

Temporal and Dosage Effects

Research indicates that the biological effects of this compound can vary significantly with dosage and exposure duration. Low doses may result in minimal effects, while higher doses can lead to significant physiological changes, including potential toxicity at extreme levels.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effects |

|---|---|

| 1 | Minimal physiological change |

| 10 | Moderate changes in metabolism |

| 50 | Significant toxicity observed |

Metabolic Pathways

The compound participates in several metabolic pathways, where it is metabolized by aminotransferases into various metabolites that may possess their own biological activities. This highlights the importance of understanding its metabolic fate for predicting therapeutic outcomes.

Transport and Distribution

Within biological systems, the transport and distribution of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid are mediated by specific transporters that facilitate its uptake into cells. The localization within cellular compartments can significantly affect its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may localize to organelles such as mitochondria, where it can influence energy metabolism and other mitochondrial functions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of this compound exhibit significant improvements in inhibiting HIV capsid assembly and disrupting capsid-host factor interactions. For instance, compounds structurally related to 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid have shown enhanced potency against both HIV-1 and HIV-2 strains, with some derivatives demonstrating a 40-fold increase in effectiveness compared to existing treatments .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses comparable antibacterial activity to standard antibiotics against various Gram-positive and Gram-negative bacteria. Specifically, fluorinated derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics like ciprofloxacin .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is crucial for optimizing its biological activity. Modifications to the phenyl ring, such as introducing halogen or methoxy groups, have been shown to significantly influence the compound's potency and selectivity against various pathogens. For example, the presence of a fluorine atom in specific positions on the aromatic ring enhances hydrophobic interactions with target proteins, thereby improving antiviral and antibacterial activities .

Formulation Studies

3.1 Stock Solution Preparation

For laboratory applications, precise stock solution preparation is essential. The following table summarizes the preparation of stock solutions for different concentrations of 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.24 mL | 21.22 mL | 42.44 mL |

| 5 mM | 0.85 mL | 4.24 mL | 8.49 mL |

| 10 mM | 0.42 mL | 2.12 mL | 4.24 mL |

This table provides a guideline for researchers preparing solutions for biological assays .

Case Studies

Several case studies illustrate the practical applications of this compound:

4.1 HIV Research

In a study focused on HIV capsid modulators, derivatives of this compound were evaluated for their ability to disrupt viral replication processes. The results indicated that specific modifications led to compounds that not only inhibited early-stage viral entry but also promoted capsid misassembly at later stages, showcasing their dual-action potential .

4.2 Antimicrobial Testing

A series of experiments tested various derivatives against common bacterial strains, revealing that certain fluorinated compounds exhibited superior antimicrobial properties compared to traditional antibiotics. The findings suggest that these derivatives could serve as new leads in antibiotic development .

Eigenschaften

IUPAC Name |

2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJIRSBYZJOWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.